VEGF Receptor 2 Kinase Inhibitor I

Catalog No.
S544055
CAS No.
15966-93-5
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VEGF Receptor 2 Kinase Inhibitor I

CAS Number

15966-93-5

Product Name

VEGF Receptor 2 Kinase Inhibitor I

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N

SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Solubility

Soluble in DMSO

Synonyms

SU-5408; SU 5408; SU5408; VEGFR2 Kinase Inhibitor I

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

Description

The exact mass of the compound VEGF Receptor 2 Kinase Inhibitor I is 310.1317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Angiogenesis

VEGF Receptor 2 Kinase Inhibitor I (VEGFR2 KI I) is a well-characterized inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR). VEGFR2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the process of new blood vessel formation. By specifically inhibiting VEGFR2, VEGFR2 KI I disrupts signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This makes VEGFR2 KI I a valuable tool for researchers studying angiogenesis in various contexts, including:

  • Tumor biology: Angiogenesis is a hallmark of cancer, and VEGFR2 is a key target for anti-angiogenic cancer therapies. VEGFR2 KI I can be used to investigate the role of VEGFR2 in tumor growth and metastasis, as well as to test the efficacy of novel anti-angiogenic drugs [].
  • Ocular diseases: Abnormal blood vessel growth contributes to several eye diseases, such as diabetic retinopathy and age-related macular degeneration. VEGFR2 KI I can be used to study the mechanisms of these diseases and to develop new therapeutic strategies.
  • Cardiovascular diseases: Angiogenesis is also involved in the development of some cardiovascular diseases, such as coronary artery disease. VEGFR2 KI I can be used to investigate the role of VEGFR2 in these diseases and to identify potential therapeutic targets.
  • Compound and Origin: Unfortunately, there's no definitive information on the specific origin or structure of "VEGF Receptor 2 Kinase Inhibitor I". The name suggests it's a molecule targeting the kinase domain of VEGFR-2, a receptor protein involved in angiogenesis (blood vessel growth).
  • Significance: VEGFR-2 inhibitors are a class of drugs with potential for cancer treatment. Tumors often rely on angiogenesis for growth and spread. Inhibiting VEGFR-2 can limit blood vessel formation, starving the tumor and hindering its progression.

Molecular Structure Analysis

  • No public information exists on the specific molecular structure of "VEGF Receptor 2 Kinase Inhibitor I".
  • However, other VEGFR-2 inhibitors typically belong to the class of small molecule tyrosine kinase inhibitors. These molecules share features like aromatic rings and functional groups that allow them to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, blocking its activity [].

Chemical Reactions Analysis

  • Specific synthesis or reaction data for "VEGF Receptor 2 Kinase Inhibitor I" is unavailable.
  • General VEGFR-2 inhibitor development involves medicinal chemistry techniques. Starting from known scaffolds, chemists modify the structure to improve potency and selectivity [].

Physical And Chemical Properties Analysis

  • No data available for "VEGF Receptor 2 Kinase Inhibitor I".
  • VEGFR-2 inhibitors like "VEGF Receptor 2 Kinase Inhibitor I" likely target the ATP-binding pocket of the VEGFR-2 kinase domain. This disrupts the transfer of phosphate groups, a crucial step in the signaling pathway that promotes angiogenesis []. By blocking this pathway, the drug hinders the formation of new blood vessels that tumors rely on for growth.
  • Safety information on "VEGF Receptor 2 Kinase Inhibitor I" is unavailable.
  • Generally, VEGFR-2 inhibitors can have side effects like high blood pressure, fatigue, and proteinuria (excess protein in urine).

Limitations and Future Research

  • The lack of specific information on "VEGF Receptor 2 Kinase Inhibitor I" highlights the need for more public data sharing in scientific research.
  • Future research on VEGFR-2 inhibitors focuses on improving their efficacy, overcoming resistance, and developing drugs with fewer side effects [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

310.13174244 g/mol

Monoisotopic Mass

310.13174244 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U07H877HUF

Wikipedia

VEGF receptor 2 kinase inhibitor I

Dates

Modify: 2023-08-15
1. Sun, L.,Tran, N.,Tang, F., et al. Synthesis and biological evaluations of 3-substituted indolin-2-ones: A novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry 41(14), 2588-2603 (1998).

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